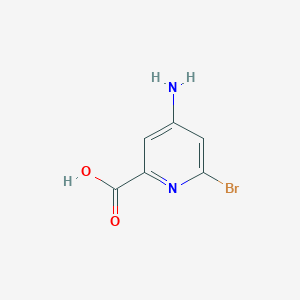![molecular formula C11H6ClNO2 B11885514 6-Chlorofuro[2,3-c]quinolin-4(5H)-one CAS No. 89995-65-3](/img/structure/B11885514.png)
6-Chlorofuro[2,3-c]quinolin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chlorofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring, with a chlorine atom attached to the furan ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorofuro[2,3-c]quinolin-4(5H)-one typically involves the construction of the furan and quinoline rings followed by chlorination. One common method involves the use of 4-hydroxyquinolin-2(1H)-ones as starting materials. The key strategy relies on the construction of the pyrrole ring through palladium-catalyzed sequential cross-coupling reactions and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6-Chlorofuro[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine position .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a biologically active molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chlorofuro[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
Similar Compounds
4-Quinolone: A well-known heterocyclic compound with a similar quinoline structure.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: Compounds with a similar fused ring system but different functional groups.
3-Aminofuro[2,3-b]pyridines: Compounds with a similar furan ring but different nitrogen-containing rings.
Uniqueness
6-Chlorofuro[2,3-c]quinolin-4(5H)-one is unique due to its specific ring fusion and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
89995-65-3 |
|---|---|
分子式 |
C11H6ClNO2 |
分子量 |
219.62 g/mol |
IUPAC名 |
6-chloro-5H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H6ClNO2/c12-8-3-1-2-6-7-4-5-15-10(7)11(14)13-9(6)8/h1-5H,(H,13,14) |
InChIキー |
WCVHQXLJKAGLKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C3=C2C=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-2-methylbenzo[f][1,7]naphthyridine](/img/structure/B11885432.png)


![7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885463.png)

![2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11885481.png)








